molecular formula C19H19ClO5 B2494343 Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate CAS No. 338400-12-7

Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate

Cat. No.: B2494343
CAS No.: 338400-12-7
M. Wt: 362.81
InChI Key: JALBBBSTNJVCDO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate is a substituted malonate ester featuring two distinct functional groups: a 4-chlorophenoxy moiety and a 3-methylbenzyl group attached to the central malonate core. This compound is structurally designed for applications in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals. Its synthesis likely involves sequential alkylation or nucleophilic substitution reactions, leveraging the reactivity of malonate esters to form branched architectures.

Properties

IUPAC Name

dimethyl 2-(4-chlorophenoxy)-2-[(3-methylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO5/c1-13-5-4-6-14(11-13)12-19(17(21)23-2,18(22)24-3)25-16-9-7-15(20)8-10-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALBBBSTNJVCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)OC)(C(=O)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₁H₁₁ClO₅
  • CAS Number : 338400-12-7
  • Molecular Weight : Approximately 252.65 g/mol
  • Melting Point : 77-79 °C

The presence of the chlorophenoxy group and the methylbenzyl moiety enhances its reactivity and biological potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. The chlorophenoxy group is known to enhance interaction with microbial membranes, leading to increased efficacy against pathogens .
  • Anticancer Properties : Some malonate derivatives have been investigated for their ability to inhibit cancer cell proliferation. The structural components of this compound may contribute to this activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Compounds similar to dimethyl malonates have been reported to act as enzyme inhibitors, affecting metabolic pathways in various organisms. This suggests potential applications in drug design for diseases involving enzyme dysregulation .

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Malonate Moiety : Starting from malonic acid derivatives, the esterification process is crucial for creating the malonate backbone.
  • Substitution Reactions : The introduction of the chlorophenoxy and methylbenzyl groups can occur via nucleophilic substitution, facilitated by the electron-withdrawing nature of the chlorine atom.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameBiological ActivityNotes
This compoundAntimicrobial, AnticancerPotential enzyme inhibitor
Dimethyl malonateModerate antibacterialLacks halogen substituents
Ethyl 2-(4-chlorophenoxy)malonateAntifungalSimilar structure, different alkyl group

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties .
  • Cancer Cell Proliferation : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cell death .

Scientific Research Applications

Research Applications

  • Organic Synthesis
    • Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate serves as a crucial building block in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and cyclization processes, making it valuable for creating complex organic molecules .
  • Medicinal Chemistry
    • The compound has been evaluated for its biological activities, particularly against gram-positive bacteria and mycobacterial strains. Studies indicate that derivatives of this compound exhibit significant antibacterial properties, comparable to clinically used antibiotics . The incorporation of the chlorophenoxy group enhances its lipophilicity, which is beneficial for drug design.
  • Pharmaceutical Intermediates
    • This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it a key component in the development of novel therapeutic agents .

Case Study 1: Antibacterial Activity

A study involving a series of synthesized compounds derived from this compound demonstrated effective antibacterial activity against several strains of bacteria. The research highlighted that specific modifications to the compound's structure could enhance its efficacy, suggesting potential pathways for developing new antibiotics .

Case Study 2: Synthesis of Pharmaceutical Compounds

In a practical application, researchers successfully synthesized a pharmaceutical intermediate using this compound. The process involved alkylation reactions that produced high yields of the desired product while minimizing by-products, showcasing the compound's utility in industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous malonate derivatives, focusing on substituent effects, synthetic methodologies, and applications.

Substituent Variations and Reactivity

a) Dimethyl 2-(4-Chlorophenoxy)Malonate
  • Structure: Contains a single 4-chlorophenoxy group.
  • Synthesis: Prepared via nucleophilic substitution between ethyl 2-(4-chlorophenoxy)acetate and hydrazine hydrate, yielding 83% of the product .
  • Application : Intermediate in synthesizing hydrazide derivatives for heterocyclic chemistry .
  • Key Difference : Lacks the 3-methylbenzyl group, resulting in reduced steric hindrance and different reactivity in further functionalization.
b) Dimethyl 2-(4-Chloro-2-Nitrophenyl)Malonate
  • Structure : Features a nitro group at the 2-position of the chlorophenyl ring.
  • Synthesis : Derived from 4-chloro-1-fluoro-2-nitrobenzene and dimethyl malonate using K₂CO₃ in DMF .
  • Application : Regulatory-compliant reference material for drug applications .
  • Key Difference : The nitro group enhances electron-withdrawing effects, accelerating electrophilic substitution but complicating reduction steps compared to the target compound.
c) Dimethyl 2-(3-Methylbenzyl)Malonate
  • Structure : Bears a 3-methylbenzyl substituent.
  • Synthesis : Likely synthesized via alkylation of dimethyl malonate with 3-methylbenzyl halides under basic conditions (analogous to methods in ).
  • Application: Intermediate in asymmetric synthesis of natural products (e.g., (–)-actinophyllic acid) .
  • Key Difference: Absence of the 4-chlorophenoxy group limits its utility in reactions requiring dual functionalization.

Q & A

Q. What are the optimized synthetic routes for Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate, and how can purity be ensured?

The synthesis typically involves multi-step alkylation and condensation reactions. For example, malonate derivatives are often synthesized via nucleophilic substitution using strong bases (e.g., NaH) in polar aprotic solvents like DMSO or DMF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve >95% purity, as impurities can skew biological assay results . Reaction parameters (temperature, stoichiometry of 4-chlorophenol and 3-methylbenzyl halides) should be systematically optimized to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms substituent connectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (XRD) provides unambiguous stereochemical details, as demonstrated in related malonate derivatives . For amorphous samples, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like ester carbonyls (C=O stretch at ~1740 cm⁻¹) .

Q. How can researchers screen the compound’s biological activity in preliminary studies?

Begin with in vitro assays:

  • Enzyme inhibition : Test against targets like hydrolases or oxidoreductases using fluorometric/colorimetric substrates.
  • Antimicrobial activity : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Controls (e.g., DMSO vehicle) and triplicate replicates are essential to validate activity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Knoevenagel or Michael addition reactions?

The malonate’s active methylene group acts as a nucleophile in Knoevenagel condensations, forming C=C bonds with aldehydes. Computational studies (DFT) can model transition states and charge distribution, while kinetic monitoring (e.g., HPLC) reveals rate dependencies on catalysts (e.g., piperidine) or solvent polarity . Isotopic labeling (e.g., deuterated solvents) may clarify proton-transfer steps.

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Purity variations : Re-analyzе batches via HPLC before assays.
  • Assay conditions : Standardize pH, temperature, and cell passage numbers.
  • Solubility : Use co-solvents (e.g., <1% Tween-80) to prevent aggregation. Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) can identify robust trends .

Q. What computational strategies predict the compound’s binding modes to biological targets?

Molecular docking (AutoDock Vina, Glide) models interactions with enzyme active sites. Pair with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes. QSAR models can correlate substituent effects (e.g., electron-withdrawing Cl) with activity .

Q. Which chiral separation techniques isolate enantiomers for stereochemical activity studies?

Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC or SFC. Circular dichroism (CD) spectroscopy confirms enantiopurity, while X-ray crystallography assigns absolute configurations .

Q. What degradation pathways occur under physiological or environmental conditions?

Oxidative degradation (e.g., via cytochrome P450 enzymes or H₂O₂) can yield quinones or carboxylic acids. Hydrolysis studies (pH 1–13 buffers, 37°C) monitored by LC-MS identify labile bonds (e.g., ester groups) .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Synthesize analogs with halogen (Br, F) or electron-donating (OCH₃) groups at the 4-chlorophenoxy or 3-methylbenzyl positions. Compare IC₅₀ values in enzyme assays to build structure-activity relationships (SAR). Substituent lipophilicity (logP) and steric bulk are key predictors .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Exothermic reactions during alkylation require controlled addition (e.g., syringe pumps) and cooling. Solvent recovery (e.g., rotary evaporation under reduced pressure) improves sustainability. Process analytical technology (PAT) like in-line IR monitors reaction progress .

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